![molecular formula C7H5FN2O B1343683 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 887570-99-2](/img/structure/B1343683.png)

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

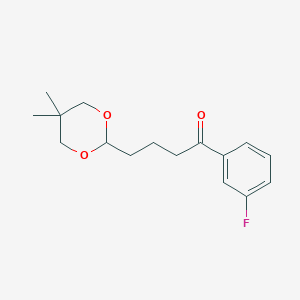

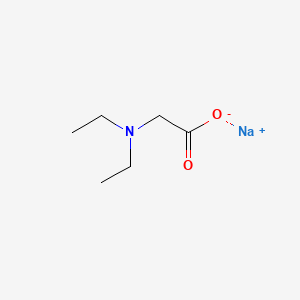

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also known as 5-Fluoropyrrolo[3,2-b]pyridine, is a heterocyclic compound with a wide range of applications in scientific research and industrial processes. It is a versatile compound, with a wide range of potential uses, and has been studied extensively in recent years.

Applications De Recherche Scientifique

Traitement du cancer

Le composé s'est avéré avoir des activités puissantes contre FGFR1, 2 et 3, qui sont des récepteurs du facteur de croissance des fibroblastes . Ces récepteurs jouent un rôle essentiel dans divers types de tumeurs, et les cibler représente une stratégie attrayante pour le traitement du cancer .

Inhibition de la prolifération cellulaire

Des études in vitro ont montré que le composé peut inhiber la prolifération des cellules de cancer du sein 4T1 . Cela suggère des applications potentielles dans le traitement du cancer du sein .

Induction de l'apoptose

Le composé s'est avéré induire l'apoptose dans les cellules 4T1 . L'apoptose, ou mort cellulaire programmée, est un processus crucial dans le traitement du cancer car elle peut conduire à la mort des cellules cancéreuses .

Inhibition de la migration et de l'invasion cellulaires

Le composé s'est également avéré inhiber significativement la migration et l'invasion des cellules 4T1 . Cela suggère qu'il pourrait être utilisé pour prévenir la propagation des cellules cancéreuses .

Développement d'inhibiteurs de FGFR

Le composé a été utilisé dans le développement d'une classe de dérivés de 1H-pyrrolo[2,3-b]pyridine ciblant FGFR . Ces dérivés se sont montrés prometteurs dans le traitement de divers cancers .

Composé principal pour l'optimisation des médicaments

En raison de son faible poids moléculaire, le composé pourrait être un composé principal attrayant bénéfique à l'optimisation ultérieure . Cela signifie qu'il pourrait servir de point de départ au développement de médicaments plus efficaces .

Mécanisme D'action

Target of Action

The primary target of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) family, which consists of four distinct isoforms (FGFR1-4) found across various tissue types . The FGFRs play an essential role in various types of tumors .

Mode of Action

this compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, this compound disrupts these pathways, potentially halting cancer progression .

Pharmacokinetics

The compound’s low molecular weight is noted, which could be beneficial for subsequent optimization and may impact its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs results in the inhibition of the receptor’s tyrosine kinase activity, thereby modulating downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling pathways, which play a pivotal role in cell growth and survival. Additionally, this compound influences gene expression and cellular metabolism, further contributing to its anti-cancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition disrupts key signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound results in sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with FGFRs. The compound’s inhibition of FGFR activity affects various downstream metabolic processes, including glucose metabolism and lipid synthesis . Additionally, the compound may undergo metabolic transformation in the liver, leading to the formation of active metabolites that contribute to its overall bioactivity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues. This selective distribution enhances its therapeutic potential by concentrating the compound in areas where it is most needed.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s ability to penetrate the nuclear membrane allows it to directly interact with nuclear receptors and transcription factors, influencing gene expression and cellular function. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further modulating its activity.

Propriétés

IUPAC Name |

5-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOFNVDLPKFGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=N2)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646434 |

Source

|

| Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887570-99-2 |

Source

|

| Record name | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)